molecular formula C37H67N7O8 B8055002 (-)-Ternatin

(-)-Ternatin

Cat. No.: B8055002
M. Wt: 738.0 g/mol
InChI Key: ZMFVAIFXJWEOMH-PTPSPKLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Ternatin is a natural product found in Trametes versicolor with data available.

Scientific Research Applications

  • Anti-Diabetic and Anti-Obesity Effects : (-)-Ternatin and its derivatives have been found to suppress hyperglycemia and hepatic fatty acid synthesis in diabetic mice models. It inhibits fat accumulation in 3T3-L1 adipocytes and reduces fat mass in mice, suggesting potential applications in obesity and type 2 diabetes management (Kobayashi et al., 2012); (Ito et al., 2009).

  • Anti-Inflammatory and Immunomodulatory Properties : Ternatin demonstrates anti-inflammatory effects, notably in reducing neutrophil influx and nitric oxide production in inflammatory models, which could be beneficial in treating conditions like asthma and other inflammatory diseases (Rao et al., 2003).

  • Cancer Research : Ternatin variants have shown cytotoxic effects on cancer cells. These derivatives target the translation elongation factor-1A ternary complex, which is crucial for protein synthesis, indicating potential applications in cancer therapy (Carelli et al., 2015).

  • Hepatoprotective Effects : Ternatin has shown protective effects against liver damage induced by toxins like acetaminophen and carbon tetrachloride in animal models, suggesting its potential in treating liver diseases (Souza et al., 1998); (Rao et al., 1994).

  • Antioxidant Activity : Ternatin exhibits antiperoxidative properties, indicating its potential in preventing oxidative stress-related pathologies (Souza et al., 1997).

  • Gastrointestinal and Antidiarrheal Properties : Ternatin has been studied for its gastroprotective and antidiarrheal effects, suggesting its use in gastrointestinal disorders (Rao et al., 1997).

Properties

IUPAC Name

(3S,6S,9S,12S,15R,18R,21R)-15-[(2S)-butan-2-yl]-18-[(1R)-1-hydroxy-2-methylpropyl]-1,3,4,10,12,13,21-heptamethyl-6,9-bis(2-methylpropyl)-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67N7O8/c1-16-22(8)28-37(52)43(14)25(11)35(50)44(15)27(18-20(4)5)32(47)38-26(17-19(2)3)36(51)42(13)24(10)34(49)41(12)23(9)31(46)40-29(33(48)39-28)30(45)21(6)7/h19-30,45H,16-18H2,1-15H3,(H,38,47)(H,39,48)(H,40,46)/t22-,23+,24-,25-,26-,27-,28+,29+,30+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFVAIFXJWEOMH-PTPSPKLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N1)C(C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)N1)[C@@H](C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H67N7O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20933442
Record name Ternatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

738.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148619-41-4
Record name Ternatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Ternatin
Reactant of Route 2
(-)-Ternatin
Reactant of Route 3
(-)-Ternatin
Reactant of Route 4
(-)-Ternatin
Reactant of Route 5
(-)-Ternatin
Reactant of Route 6
(-)-Ternatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.